molecular formula C8H16N2O3 B11757995 Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate

Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate

Cat. No.: B11757995
M. Wt: 188.22 g/mol
InChI Key: TUILDKIVQAROHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate is a chemical compound known for its applications in peptide synthesis. It is also referred to as Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate and is commonly used as an additive in carbodiimide-mediated amide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid. This reaction typically yields the compound in an 87% yield . The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the compound is often produced in bulk quantities for use in peptide synthesis and other applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime and amine derivatives, which are valuable intermediates in organic synthesis and peptide formation .

Scientific Research Applications

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate involves its role as an additive in peptide synthesis. It acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides, such as dicyclohexylcarbodiimide (DCC). This neutralization helps suppress base-catalyzed side reactions, particularly racemization, thereby improving the overall yield and purity of the synthesized peptides .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyano(hydroxyimino)acetate
  • Ethyl cyanoglyoxalate-2-oxime
  • Ethyl isonitrosocyanoacetate

Uniqueness

Compared to other similar compounds, Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate exhibits a markedly slowed thermal decomposition on heating, making it a safer and more stable additive in peptide synthesis. Its high efficiency and greener alternative status also make it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-[(1-hydroxyimino-2-methylpropan-2-yl)amino]acetate

InChI

InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3

InChI Key

TUILDKIVQAROHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(C)(C)C=NO

Origin of Product

United States

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